5-Cyclopentyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Cyclopentyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrazole ring attached to a cyclopentyl group and a carboxylic acid group . The InChI code for this compound is1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
.
Scientific Research Applications
Structural and Spectral Studies
- Structural Analysis : Research focused on similar pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has involved combined experimental and theoretical studies. These studies typically employ techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for structural characterization, which are likely applicable to 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid as well (Viveka et al., 2016).
Synthesis and Chemical Reactions
- Synthesis Techniques : Techniques for synthesizing various pyrazole-4-carboxylic acids, including methods for obtaining novel ligands based on these acids, have been developed. These methods could be adapted for the synthesis of this compound (Dalinger et al., 2020).
- Functionalization Reactions : Studies have explored the functionalization of similar compounds, which could provide insights into potential reactions and applications for this compound (Yıldırım et al., 2005).
Applications in Catalysis and Medicinal Chemistry
- Metal Complex Catalysis : Pyrazole-4-carboxylic acids have been used to create polychelated ligands for applications in metal complex catalysis. This suggests potential applications for this compound in catalysis (Dalinger et al., 2020).
- Medicinal Chemistry : Certain derivatives of pyrazole-4-carboxylic acid have shown significant bioactivity, indicating the potential for this compound in medicinal chemistry applications (Liu et al., 2020).
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDKKZXEQCMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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